5-Bromo-2-(trifluoromethoxy)benzonitrile

Übersicht

Beschreibung

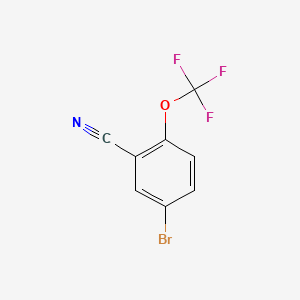

5-Bromo-2-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3BrF3NO. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethoxy)benzonitrile typically involves the bromination of 2-(trifluoromethoxy)benzonitrile. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Coupling Products: Biaryl compounds are commonly produced through Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(trifluoromethoxy)benzonitrile is utilized in several scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the development of biologically active compounds for research purposes.

Industry: It is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to target proteins or enzymes. The nitrile group may also play a role in the compound’s reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-5-(trifluoromethoxy)benzonitrile

- 5-Bromo-2-fluorobenzonitrile

- 2-(Bromomethyl)benzonitrile

Uniqueness

5-Bromo-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which impart distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various research applications .

Biologische Aktivität

5-Bromo-2-(trifluoromethoxy)benzonitrile is an aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features, including the presence of bromine and trifluoromethoxy substituents. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with a bromine atom at the 5-position, a trifluoromethoxy group at the 2-position, and a nitrile functional group. This configuration contributes to its lipophilicity and metabolic stability, which are critical factors in drug development.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₅BrF₃NO |

| Molecular Weight | 276.04 g/mol |

| Solubility | Soluble in organic solvents |

| Lipophilicity | Enhanced by trifluoromethoxy group |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The trifluoromethoxy group enhances the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular targets. This can lead to modulation of enzyme activities or receptor interactions, which are crucial for therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, studies have shown that benzonitrile derivatives can inhibit the growth of cancer cells by inducing apoptosis or disrupting cell cycle progression. The presence of halogen substituents like bromine and trifluoromethyl groups is believed to enhance these effects by improving the compounds' binding affinity to target proteins involved in cancer progression.

Antimicrobial Properties

Compounds structurally related to this compound have been investigated for their antimicrobial activities. The unique electronic properties imparted by the trifluoromethoxy group may enhance interactions with bacterial enzymes or receptors, leading to inhibition of microbial growth.

Case Studies

- Inhibition Studies : A study conducted on various benzonitrile derivatives, including this compound, demonstrated promising in vitro activity against several cancer cell lines. The IC₅₀ values indicated effective inhibition at low concentrations, suggesting potential as a lead compound in anticancer drug development .

- SAR Analysis : Structure-activity relationship (SAR) studies have highlighted that modifications in the substituents on the benzonitrile core significantly affect biological activity. For example, the introduction of different halogens or functional groups can alter lipophilicity and metabolic stability, influencing overall efficacy .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds reveal that modifications such as the trifluoromethoxy group can enhance metabolic stability and solubility, which are crucial for oral bioavailability .

Eigenschaften

IUPAC Name |

5-bromo-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVAUHKIIHYPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668223 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210906-15-2 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.